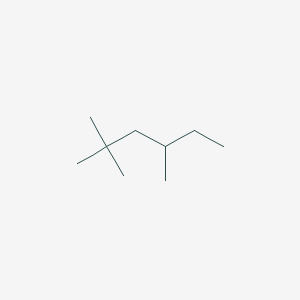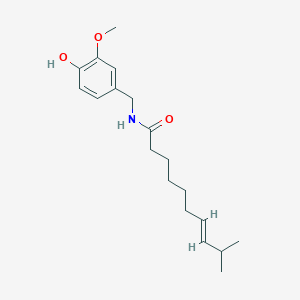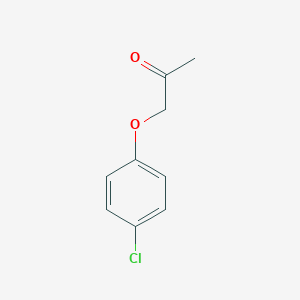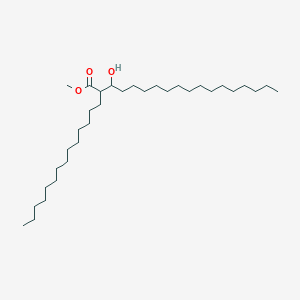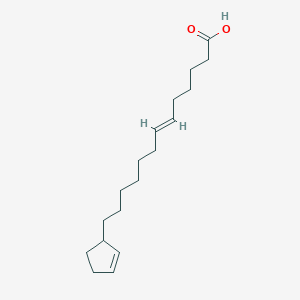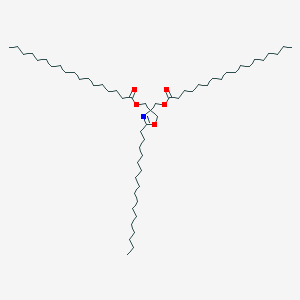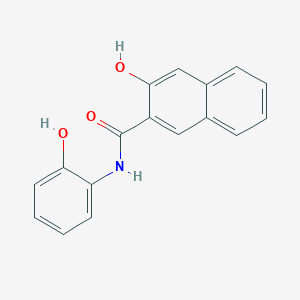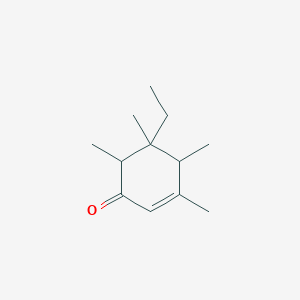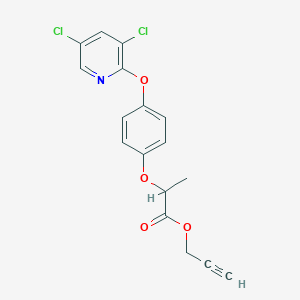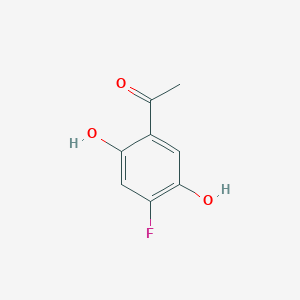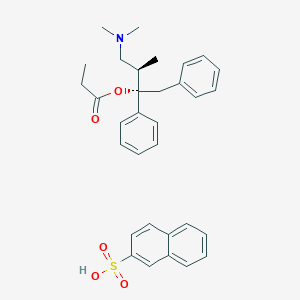
Propoxyphene napsylate
概要
説明
Propoxyphene Napsylate is a narcotic analgesic used to relieve mild to moderate pain . It is an odorless, white crystalline powder with a bitter taste . It is very slightly soluble in water and soluble in methanol, ethanol, chloroform, and acetone .
Molecular Structure Analysis
The molecular formula of Propoxyphene Napsylate is C32H37NO5S . Its average mass is 547.705 Da and its monoisotopic mass is 547.239258 Da . The structure can be represented by the accompanying structural formula .Chemical Reactions Analysis
Propoxyphene Napsylate is a mild narcotic analgesic structurally related to methadone . The Emit® II Plus Propoxyphene Assay uses a cutoff of 300 ng/mL propoxyphene. The assay detects propoxyphene and propoxyphene salts, such as propoxyphene napsylate, in human urine .Physical And Chemical Properties Analysis
Propoxyphene Napsylate is an odorless, white crystalline powder with a bitter taste . It is very slightly soluble in water and soluble in methanol, ethanol, chloroform, and acetone .科学的研究の応用
Analgesic Applications
Propoxyphene Napsylate, in combination with acetaminophen, has been studied for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. This combination is noted for its ability to mimic the effects of endogenous opioids by binding to mu-opioid receptors in the central nervous system (Definitions, 2020).
Opiate Dependence Treatment
In research comparing Propoxyphene Napsylate to methadone for opiate dependence, findings indicated that divided doses of Propoxyphene Napsylate (800 mg/day) did not result in significant adverse reactions and were effective in suppressing withdrawal symptoms in patients previously stabilized on low doses of methadone (Wang, Kochar, Hasegawa, & Roh, 2004).
Pain Management in the Elderly
Research has focused on the use of Propoxyphene in pain management, particularly in elderly populations. Studies have found that while it offers analgesic benefits, its safety and efficacy compared to other pain medications have been questioned (Mort & Schröder, 2009).
Cancer Pain Treatment
A study investigated the effectiveness of Propoxyphene Napsylate in treating cancer pain, comparing it to alternative treatments like cupping. The results showed significant differences in pain relief between the two groups, indicating its potential use in cancer pain management (Chen We, 2006).
Safety Considerations in Dialysis Patients
The safety of Propoxyphene in dialysis patients has been a subject of study, considering the special considerations required for analgesic use in this population. This research is crucial for understanding its pharmacokinetics and potential toxic effects in end-stage renal disease (ESRD) patients (Bailie & Johnson, 2002).
Postoperative Pain Control
Propoxyphene Napsylate has been evaluated for its effectiveness in controlling postoperative pain. Studies have explored its use following surgeries like knee arthroplasty, comparing its efficacy with other pain control methods (Deweese, Akbari, & Carline, 2001).
Co-administration with Other Drugs
Research has also been conducted on the co-administration of Propoxyphene with other drugs, such as dipyrone, to evaluate their combined antinociceptive efficacy and the development of tolerance in treatments (Silva-Moreno, López-Muñoz, & Cruz, 2009).
Safety And Hazards
Propoxyphene may be habit-forming and should be used only by the person it was prescribed for . Dangerous side effects or death can occur when alcohol is combined with a narcotic pain medicine . Propoxyphene can cause side effects that may impair your thinking or reactions . The FDA recommends against the continued use of propoxyphene because new data show that the drug can cause serious toxicity to the heart, even when used at therapeutic doses .
将来の方向性
特性
IUPAC Name |
[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPXFHVJUUSVLH-MYXGOWFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937986 | |
| Record name | Propoxyphene napsylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propoxyphene napsylate | |
CAS RN |
17140-78-2 | |
| Record name | Propoxyphene napsylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxyphene napsylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxyphene napsylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-2-sulphonic acid, compound with [S-(R*,S*)]-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXYPHENE NAPSYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7IW35N3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



